Cas no 70551-77-8 (5-(3-chlorophenyl)-3-(2-methylhydrazino)-1,2,4-triazine)
70551-77-8 structure
Product Name:5-(3-chlorophenyl)-3-(2-methylhydrazino)-1,2,4-triazine
CAS-nummer:70551-77-8
MF:C10H10ClN5
MW:235.672899723053
CID:1744473
PubChem ID:3053954
Update Time:2025-04-21
5-(3-chlorophenyl)-3-(2-methylhydrazino)-1,2,4-triazine Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-(3-chlorophenyl)-3-(2-methylhydrazino)-1,2,4-triazine
- 1-[5-(3-chlorophenyl)-1,2,4-triazin-3-yl]-2-methylhydrazine
- BRN 0790381
- 1,2,4-Triazin-3(2H)-one, 5-(3-chlorophenyl)-, methylhydrazone
- 5-(3-Chlorophenyl)-3-(2-methylhydrazinyl)-1,2,4-triazine
- CHEMBL3247455
- 70551-77-8
- as-Triazine, 5-(3-chlorophenyl)-3-(2-methylhydrazino)-
- 5-(3-Chlorophenyl)-3-(2-methylhydrazino)-as-triazine
- DTXSID00990775
-
- Inchi: 1S/C10H10ClN5/c1-12-15-10-14-9(6-13-16-10)7-3-2-4-8(11)5-7/h2-6,12H,1H3,(H,14,15,16)
- InChI-sleutel: FTEXCCNCJIPQQW-UHFFFAOYSA-N
- LACHT: ClC1=CC=CC(=C1)C1C=NN=C(NNC)N=1
Berekende eigenschappen
- Exacte massa: 235.0627
- Monoisotopische massa: 235.0624730g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 215
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 62.7Ų
Experimentele eigenschappen
- PSA: 62.73
5-(3-chlorophenyl)-3-(2-methylhydrazino)-1,2,4-triazine Gerelateerde literatuur
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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